molecular formula C12H14N2O2 B049556 Rogletimide CAS No. 121840-95-7

Rogletimide

Cat. No.: B049556
CAS No.: 121840-95-7
M. Wt: 218.25 g/mol
InChI Key: QXKJWHWUDVQATH-UHFFFAOYSA-N
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Description

Rogletimide, also known as pyridoglutethimide, is a chemical compound that was initially developed as a medication but was never marketed. It is structurally related to the sedative and hypnotic drug glutethimide but differs in its pharmacological activity. This compound functions as a selective aromatase inhibitor, similar to aminoglutethimide, but without significant sedative-hypnotic effects. This makes it potentially useful in the treatment of breast cancer, although its lower potency compared to aminoglutethimide led to its lack of success in clinical trials .

Preparation Methods

The synthesis of rogletimide involves several key steps:

Chemical Reactions Analysis

Rogletimide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound-N-oxide.

    Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common reagents used in these reactions include oxidizing agents for oxidation and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Rogletimide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Rogletimide exerts its effects by selectively inhibiting the enzyme aromatase. Aromatase is responsible for converting androgens into estrogens, a key step in estrogen biosynthesis. By inhibiting this enzyme, this compound reduces estrogen levels, which can be beneficial in conditions like breast cancer where estrogen promotes tumor growth. Unlike aminoglutethimide, this compound does not inhibit cholesterol side-chain cleavage, making it more selective in its action .

Comparison with Similar Compounds

Rogletimide is similar to several other compounds, particularly in its class of aromatase inhibitors:

Properties

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869670
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92788-10-8
Record name Rogletimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92788-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rogletimide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROGLETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of potassium cyanide (25 g) in water (133 ml) and of 4-picolyl chloride hydrochloride (30 g) in reagent grade methanol (268 ml) was heated under reflux for 2 hours, concentrated under vacuum, diluted with water (500 ml) and extracted with CHCl3 (4×100 ml). Distillation of the extract afforded a single fraction of 4-pyridylacetonitrile (8.026 g), b.p. 84° C. at 0.15 mm Hg. This was dissolved in dry dimethylformamide (130 ml) and stirred with sodium hydride (3.4 g, 50% w/v dispersion in oil) for 2.5 hours. Ethyl iodide (5.7 ml, 1.93 g/ml) was added slowly with cooling and stirring. After 18 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with diethyl ether (3×300 ml). Flash chromatography (Merck Art 9385, CHCl3, 4.5×15 cm column) of the extract afforded a mixture of 2-(4-pyridyl)butyronitrile and 2-ethyl-2-(4-pyridyl)-butyronitrile (9.85 g). Acrylonitrile (4.46 ml) in t-butanol (5.5 ml) was added to a solution of the above mixture in t-butanol (18 ml) and "Triton B" (0.32 ml) with cooling and stirring. ("Triton" is a Registered Trade Mark in the UK and many other countries). After 2 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with CHCl3 (2×50 ml). Flash chromatography of the extract (CHCl3, 4.5×15 cm column) afforded a mixture of 2-ethyl-2-(4-pyridyl) butyronitrile and 4-cyano-4-(4-pyridyl)hexanonitrile (8 g). This mixture was heated under reflux with glacial acetic acid (15 ml) and conc. sulfuric acid (3 ml) during 0.5 hours, then with addition of 5N hydrochloric acid (15 ml) for a further 3 hours, cooled, diluted with water, adjusted to pH 7-7.5 with sodium hydrogen carbonate and extracted with methylene chloride. Elution from a column (4.5×30 cm) of silica gel (Merck, Kieselgel 6) with CHCl3 afforded the title compound, 2.95 g; (20% yield based on 4-pyridylacetonitrile) which crystallized from toluene, m.p. 138°-139° C. (corrected); mass spectrum, isobutane chemical ionization [MH+ ] at m/z=219: IR (KC1) cm-1 2990 (CH aromatic phenyl), 2800 (NH), 1720, 1784 (C=0 imide), 1605 (C=C, aromatic phenyl); 1H-NMR (CDCl3), δ0.87 (t,3H,CH3CH2), 1.80-2.82 (m, 6H, CH3CH2, H(4), H(5)), 7.15 (d, 2H, aromatic H(3), H(5), J=4.7 Hz), 8.55 (d, 2H, aromatic H(2), H(6), J=4.7 Hz), 9.13 (br.s., 1H, NH). Anal. C12H14N2O2, 218.25) Calcd: C,66.03; H,6.47; N,12.84, Found: C,66.00, H,6.58; N,12.87%.
Quantity
3.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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130 mL
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0 (± 1) mol
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3 mL
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reactant
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15 mL
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5.7 mL
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reactant
Reaction Step Six
Name
2-(4-pyridyl)butyronitrile
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0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
9.85 g
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reactant
Reaction Step Seven
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4.46 mL
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5.5 mL
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solvent
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18 mL
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0 (± 1) mol
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Quantity
8 g
Type
reactant
Reaction Step Nine
Quantity
15 mL
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Reaction Step Ten
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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